[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1305711-26-5, Molecular Formula: C₁₂H₂₃N₃O₃) is a piperidine-based carbamate derivative featuring a tert-butyl carbamate group at the piperidin-4-yl position and a 2-amino-acetyl substituent at the nitrogen atom of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of small-molecule agonists and protease inhibitors. Its structural flexibility allows for modifications to optimize pharmacokinetic properties or target specificity .
Key attributes include:
- Molecular Weight: 257.33 g/mol
- Topological Polar Surface Area (TPSA): 84.7 Ų (indicative of moderate solubility)
- Hydrogen Bond Donor/Acceptor Count: 2/4 .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)10-5-7-16(8-6-10)11(17)9-14/h10H,5-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVJMGAMPGMSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128024 | |
| Record name | Carbamic acid, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353943-51-7 | |
| Record name | Carbamic acid, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353943-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, also known as tert-Butyl (1-(2-aminoethyl)piperidin-4-yl)carbamate, is a compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, which is commonly found in various bioactive molecules, particularly in pharmaceuticals targeting neurological and oncological conditions. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₂₅N₃O₂
- Molecular Weight : 243.35 g/mol
- CAS Number : 259180-79-5
Research indicates that compounds containing piperidine moieties can interact with various biological targets, including receptors and enzymes involved in critical physiological processes:
- Cholinesterase Inhibition : Similar piperidine derivatives have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission in the central nervous system. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer’s disease .
- Cancer Therapy : Some studies suggest that piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds developed through similar synthetic routes have demonstrated cytotoxicity against various tumor cell lines .
- G Protein-Coupled Receptors (GPCRs) : The compound may act as a ligand for GPCRs, influencing pathways that regulate cell proliferation and survival, particularly in cancer biology .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Cholinergic Activity | Inhibits AChE and BuChE, enhancing cholinergic neurotransmission. |
| Anticancer Potential | Induces apoptosis in cancer cells; effective against hypopharyngeal tumor cells compared to standard drugs. |
| GPCR Interaction | Potential to modulate GPCR activity, influencing cell growth and survival pathways. |
Case Studies and Research Findings
- Alzheimer's Disease Models : In preclinical studies, piperidine-based compounds have been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and enhancing synaptic plasticity .
- Cancer Cell Studies : Research involving derivatives similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal carcinoma cells. These compounds were noted for their ability to induce apoptosis more effectively than established chemotherapeutic agents like bleomycin .
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicated that modifications in the piperidine ring could enhance biological activity. Compounds with more saturated structures showed improved binding affinity to target proteins, suggesting that structural optimization is key for developing more effective therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the piperidin-4-yl-carbamic acid tert-butyl ester core but differ in substituents, leading to distinct physicochemical and pharmacological profiles:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Biochemical Insights
- Target Compound: Limited bioactivity data are provided in the evidence, but its amino-acetyl group suggests utility in prodrug strategies or as a protease inhibitor precursor .
- Chloro-acetyl Derivatives : The electrophilic chloro group in and facilitates covalent binding to target proteins, a mechanism exploited in kinase inhibitors .
- Heterocyclic Analogues : Pyridazine and pyrimidine moieties () enhance binding to ATP pockets in kinases, as seen in kinase inhibitor scaffolds .
- Fluorinated Analogues : Fluorine improves blood-brain barrier penetration, making these compounds suitable for neurotherapeutic applications () .
Q & A
Q. Methodological reconciliation :
- Conduct head-to-head studies under standardized conditions (e.g., same cell line, ATP concentration).
- Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins and validate with SPR (surface plasmon resonance) .
Advanced: What computational strategies can optimize reaction pathways for novel derivatives?
Answer:
- Reaction path search : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Machine learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for new derivatives .
- Microkinetic modeling : Simulate multi-step reactions (e.g., tert-butyl deprotection followed by acetylation) to troubleshoot bottlenecks .
Case study : ICReDD’s workflow reduced reaction development time by 40% for similar piperidine-carbamates .
Basic: What storage conditions are required to maintain compound stability?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent light-induced degradation .
- Moisture control : Use desiccants (silica gel) and avoid aqueous buffers unless immediately prior to use .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC for purity changes .
Advanced: How to design experiments for assessing metabolic stability in preclinical studies?
Answer:
- In vitro assays :
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate metabolic hotspots (e.g., tert-butyl ester hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
